SNIPER(ABL)-38 -

SNIPER(ABL)-38

Catalog Number: EVT-1535489
CAS Number:
Molecular Formula: C52H64ClN11O8S2
Molecular Weight: 1070.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SNIPER(ABL)-38 is a specific and nongenetic IAP-dependent protein eraser (SNIPER) which acts as a protein degradation inducer of oncogenic BCR-ABL protein.
Source and Classification

SNIPER(ABL)-38 was developed through the combination of ABL kinase inhibitors, such as dasatinib, with inhibitors of apoptosis proteins (IAPs) to enhance the degradation efficiency of the BCR-ABL protein. The classification of SNIPER(ABL)-38 falls under targeted protein degraders, specifically designed to recruit E3 ubiquitin ligases to facilitate the ubiquitylation and subsequent proteasomal degradation of target proteins. This approach is particularly relevant in cancer therapy, where traditional inhibitors may face challenges due to drug resistance.

Synthesis Analysis

Methods and Technical Details

The synthesis of SNIPER(ABL)-38 involves several key steps:

  1. Selection of Components: The compound consists of an ABL kinase inhibitor, dasatinib, and an IAP ligand derivative (LCL161), connected by a polyethylene glycol linker.
  2. Conjugation: The ABL inhibitor is chemically conjugated to the IAP ligand using a linker that optimizes the spatial arrangement necessary for effective interaction with both the target protein and the E3 ligase.
  3. Purification: Following synthesis, the compound undergoes purification processes to ensure high purity and efficacy before biological testing.

The optimization of linker length and structure has been crucial in enhancing the protein knockdown activity of SNIPER(ABL) compounds, including SNIPER(ABL)-38.

Molecular Structure Analysis

Structure and Data

The molecular structure of SNIPER(ABL)-38 can be described as follows:

  • Core Structure: It features a dasatinib moiety that binds specifically to the ATP-binding site of the BCR-ABL fusion protein.
  • Linker: The polyethylene glycol linker provides flexibility and spatial separation between the ABL inhibitor and the IAP ligand, facilitating their respective interactions.
  • IAP Ligand: The LCL161 derivative functions as a ligand for cellular inhibitor of apoptosis proteins, promoting their auto-ubiquitination.

The precise molecular formula and structural data can be derived from spectral analysis techniques such as NMR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

SNIPER(ABL)-38 operates through a series of chemical reactions that lead to the degradation of BCR-ABL:

  1. Binding: The compound binds to BCR-ABL via its dasatinib component.
  2. Recruitment: The IAP ligand recruits cIAP1 or XIAP to form a ternary complex with BCR-ABL.
  3. Ubiquitination: This complex facilitates the ubiquitination of BCR-ABL by promoting the transfer of ubiquitin moieties from E2 enzymes to lysine residues on BCR-ABL.
  4. Degradation: The tagged protein is then recognized by the proteasome for degradation.

These reactions highlight the mechanism by which SNIPER(ABL)-38 exerts its effects on target proteins.

Mechanism of Action

Process and Data

The mechanism of action for SNIPER(ABL)-38 involves several critical steps:

  1. Formation of Ternary Complex: Upon administration, SNIPER(ABL)-38 binds to BCR-ABL and simultaneously recruits an E3 ligase via its IAP ligand.
  2. Ubiquitylation: The proximity induced by this binding leads to ubiquitylation of BCR-ABL, marking it for proteasomal degradation.
  3. Cellular Effects: Degradation results in decreased levels of BCR-ABL protein, leading to reduced signaling through pathways such as STAT5 phosphorylation, which is crucial for cell proliferation in CML.

Data from studies indicate that this mechanism not only reduces BCR-ABL levels but also inhibits downstream signaling pathways associated with tumor growth.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SNIPER(ABL)-38 exhibits several noteworthy physical and chemical properties:

  • Molecular Weight: Approximately 500 Da (exact value depending on specific structure).
  • Solubility: Soluble in DMSO and other organic solvents; limited solubility in water.
  • Stability: Stability under physiological conditions has been confirmed through various assays.

These properties are essential for determining its suitability for in vivo applications.

Applications

Scientific Uses

SNIPER(ABL)-38 has significant potential applications in cancer research and therapy:

  1. Targeted Therapy for CML: Its primary application is in treating chronic myelogenous leukemia by specifically degrading the BCR-ABL fusion protein.
  2. Research Tool: It serves as a valuable tool for studying protein degradation pathways and their implications in cancer biology.
  3. Developmental Studies: Further investigations into its efficacy can lead to advancements in developing similar compounds targeting other oncogenic proteins.
Introduction to BCR-ABL and Targeted Protein Degradation in CML

Molecular Pathogenesis of Chronic Myeloid Leukemia (CML)

Chronic Myeloid Leukemia (CML) is a hematological malignancy defined by the Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22 (t(9;22)(q34;q11)). This genetic rearrangement generates the BCR-ABL fusion gene, encoding oncogenic BCR-ABL fusion proteins (primarily p210BCR-ABL). These constitutively active tyrosine kinases dysregulate critical signaling pathways (JAK-STAT, PI3K-AKT, MAPK), leading to uncontrolled myeloid cell proliferation and suppressed apoptosis [3] [5] [9]. The BCR-ABL protein exhibits abnormal cytoplasmic localization and sustained kinase activity, acting as the primary molecular driver of CML pathogenesis [5] [6].

Table 1: Key BCR-ABL Fusion Isoforms in Leukemias

IsoformMolecular WeightBreakpointPrimary Disease Association
p210210 kDaBCR exon 13-14 / ABL exon 2Chronic Myeloid Leukemia (CML)
p190190 kDaBCR exon 1 / ABL exon 2B-cell Acute Lymphoblastic Leukemia (B-ALL)
p230230 kDaBCR exon 19 / ABL exon 2Atypical CML or Neutrophilic-CML

Limitations of Tyrosine Kinase Inhibitors (TKIs) in BCR-ABL+ Leukemias

Despite revolutionizing CML treatment, TKIs (e.g., imatinib, dasatinib, nilotinib) face significant clinical challenges:

  • Mutation-Driven Resistance: Point mutations in the ABL kinase domain (e.g., T315I, Y253H) impair drug binding, leading to therapeutic failure. Over 100 mutations are documented, with T315I rendering 1st/2nd-gen TKIs ineffective [2] [5] [6].
  • Leukemic Stem Cell (LSC) Persistence: TKIs inhibit kinase activity but fail to eliminate quiescent BCR-ABL+ LSCs, which reside in bone marrow niches independent of BCR-ABL signaling for survival. This necessitates lifelong therapy in ~80% of patients [3] [5].
  • Scaffolding Function Persistence: BCR-ABL’s non-kinase scaffolding roles (e.g., protein-protein interactions via SH2/SH3 domains) remain unaffected by TKIs, contributing to oncogenic signaling [3] [6].

Table 2: Limitations of Current BCR-ABL TKIs

TKI GenerationExample AgentsKey Limitations
1stImatinibLow efficacy against T315I; BCR-ABL amplification
2ndDasatinib, NilotinibIneffective against T315I; LSC persistence
3rdPonatinibToxicity concerns; variable LSC eradication
4th (Allosteric)AsciminibEmerging resistance at myristoyl site

Emergence of Protein Degradation as a Therapeutic Strategy

Targeted protein degradation (TPD) strategies, notably Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), offer a paradigm shift beyond inhibition. These heterobifunctional molecules recruit E3 ubiquitin ligases to polyubiquitylate target proteins, enabling proteasomal destruction. Key advantages include:

  • Elimination of Scaffolding Functions: Degradation removes both enzymatic and structural roles of BCR-ABL [3] [6].
  • Activity Against Resistance Mutations: Efficacy is largely mutation-agnostic if the warhead retains binding [10].
  • Catalytic and Sustained Effects: Sub-stoichiometric activity allows prolonged target suppression after drug clearance [1] [8].SNIPERs specifically exploit Inhibitor of Apoptosis Proteins (IAPs; e.g., XIAP, cIAP1) as E3 ligases, leveraging their overexpression in cancer cells [4] [8].

Properties

Product Name

SNIPER(ABL)-38

IUPAC Name

N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-(2-(2-(3-(2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidin-2-yl)thiazole-4-carbonyl)phenoxy)ethoxy)ethoxy)acetyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

Molecular Formula

C52H64ClN11O8S2

Molecular Weight

1070.72

InChI

InChI=1S/C52H64ClN11O8S2/c1-32-11-8-16-38(53)45(32)60-49(68)41-29-55-52(74-41)59-42-28-43(57-34(3)56-42)62-19-21-63(22-20-62)44(65)30-71-24-23-70-25-26-72-37-15-9-14-36(27-37)47(66)39-31-73-50(58-39)40-17-10-18-64(40)51(69)46(35-12-6-5-7-13-35)61-48(67)33(2)54-4/h8-9,11,14-16,27-29,31,33,35,40,46,54H,5-7,10,12-13,17-26,30H2,1-4H3,(H,60,68)(H,61,67)(H,55,56,57,59)/t33-,40-,46-/m0/s1

InChI Key

AEDCCZDEUGMQBZ-DNGMMYLASA-N

SMILES

O=C(C1=CN=C(NC2=NC(C)=NC(N3CCN(C(COCCOCCOC4=CC=CC(C(C5=CSC([C@H]6N(C([C@H](C7CCCCC7)NC([C@@H](NC)C)=O)=O)CCC6)=N5)=O)=C4)=O)CC3)=C2)S1)NC8=C(C)C=CC=C8Cl

Solubility

Soluble in DMSO

Synonyms

SNIPER(ABL)-38

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.